![molecular formula C17H12N2O5 B3956453 2-(2-methoxyphenyl)-4-(2-nitrophenyl)-6H-1,3-oxazin-6-one](/img/structure/B3956453.png)
2-(2-methoxyphenyl)-4-(2-nitrophenyl)-6H-1,3-oxazin-6-one
Overview
Description
2-(2-methoxyphenyl)-4-(2-nitrophenyl)-6H-1,3-oxazin-6-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ONO-8713 and is a member of the oxazine family of compounds. The purpose of
Mechanism of Action
ONO-8713 exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also suppresses the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. ONO-8713's anti-tumor activity is thought to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
ONO-8713 has been shown to reduce inflammation and tumor growth in animal models. It has also been found to reduce the severity of symptoms in animal models of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. In addition, ONO-8713 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Advantages and Limitations for Lab Experiments
ONO-8713 has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. However, ONO-8713 has some limitations as well. It has poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several potential future directions for research on ONO-8713. One area of interest is the development of new synthetic methods for ONO-8713 that could improve its solubility and other properties. Another area of interest is the investigation of ONO-8713's potential use in combination with other drugs for the treatment of various diseases. Finally, further studies are needed to fully understand ONO-8713's mechanism of action and its potential therapeutic applications.
Scientific Research Applications
ONO-8713 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory and anti-tumor activities in preclinical studies. ONO-8713 has also been investigated for its potential use in the treatment of autoimmune diseases and as a neuroprotective agent.
properties
IUPAC Name |
2-(2-methoxyphenyl)-4-(2-nitrophenyl)-1,3-oxazin-6-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c1-23-15-9-5-3-7-12(15)17-18-13(10-16(20)24-17)11-6-2-4-8-14(11)19(21)22/h2-10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQAGRKCAGSGPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=CC(=O)O2)C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.